molecular formula C13H16N2O3 B2641466 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide CAS No. 921997-69-5

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2641466
CAS No.: 921997-69-5
M. Wt: 248.282
InChI Key: YRTPQPQHKVXIFF-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core with a 5-oxo group and a butyramide substituent at the 7-position. The compound’s synthesis likely involves strategies similar to those reported for related oxazepine derivatives, such as modified Pictet-Spengler reactions or hydrolysis of N-formyl precursors .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-3-12(16)15-9-4-5-11-10(8-9)13(17)14-6-7-18-11/h4-5,8H,2-3,6-7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPQPQHKVXIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide typically involves the cyclization of appropriate precursors. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another approach involves multicomponent heterocyclization reactions, which allow for the efficient preparation of various compounds with oxazepine scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of one-pot synthesis and multicomponent reactions are likely employed to streamline the production process and enhance yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is part of a class of compounds known for their diverse biological activities. The oxazepin core structure is known to exhibit various pharmacological properties, making it a valuable scaffold in drug design.

Key Properties:

  • Molecular Formula: C13H14N2O2
  • Molecular Weight: 230.26 g/mol
  • CAS Number: 922056-43-7

Anticancer Activity

Research has indicated that derivatives of oxazepin compounds can induce differentiation in acute myeloid leukemia cells. A study highlighted the structure-activity relationship of such compounds and their potential to promote cell differentiation and inhibit proliferation in cancer cell lines .

Neuropharmacology

The oxazepin derivatives have been explored for their neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Differentiation of AML CellsIdentified oxazepin derivatives that induce differentiation in acute myeloid leukemia cells in vitro.
Neuroprotective EffectsInvestigated the neuropharmacological properties of oxazepin derivatives, suggesting potential therapeutic uses in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

2.1.1. Benzo[b][1,4]dioxocine Derivatives Compound D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) shares a fused bicyclic structure but replaces the oxazepine oxygen with a dioxocine ring. D9 demonstrated potent antiproliferative activity (IC₅₀ = 0.79 µM against HepG2) and EGFR inhibition (IC₅₀ = 0.36 µM), highlighting the importance of the acrylamide side chain and ethoxyphenyl group for activity .

2.1.2. Thiazepine Analogues
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a ) replaces the oxazepine oxygen with sulfur. Thiazepines are synthesized via similar Pictet-Spengler reactions but require acidic conditions for cyclization . The sulfur atom increases lipophilicity and may enhance membrane permeability, though biological data for 6a are unavailable.

Substituent Modifications

Amide Side Chains

  • N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide () replaces butyramide with a benzamide group. The aromatic benzamide may improve π-π stacking interactions in target binding but could reduce solubility compared to the aliphatic butyramide .

2.2.2. 5-Oxo vs. 5-Substituted Derivatives
The 5-oxo group in the target compound may influence hydrogen-bonding interactions with biological targets. In contrast, 5-substituted derivatives (e.g., 5-phenyl in 6a ) prioritize steric and electronic effects, which could modulate activity in kinase or receptor binding .

Characterization

Key techniques include:

  • 1H-NMR and ESI-MS : For structural confirmation (e.g., compound D9 in ) .
  • X-ray Crystallography : Used to resolve the stereochemistry of D9 , confirming the acrylamide orientation critical for EGFR binding .

Data Tables

Table 1: Structural and Activity Comparison of Analogous Compounds
Compound Name Core Structure Substituent (Position) Key Activity (IC₅₀) Source
D9 () Benzo[b][1,4]dioxocine Acrylamide (8-yl) HepG2: 0.79 µM; EGFR: 0.36 µM
N-(5-oxo...benzamide () Benzo[f][1,4]oxazepine Benzamide (7-yl) Not reported
Target: N-(5-oxo...butyramide Benzo[f][1,4]oxazepine Butyramide (7-yl) Not reported N/A
5-Phenyl-thiazepine (6a , ) Benzo[f][1,4]thiazepine Phenyl (5) Not reported

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.33 g/mol
  • IUPAC Name : this compound

The structure of the compound features a tetrahydrobenzo[f][1,4]oxazepin core, which is notable for its diverse biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.

Anticancer Properties

A study focused on similar oxazepin derivatives demonstrated their ability to induce differentiation in acute myeloid leukemia (AML) cells. The findings suggested that these compounds could potentially serve as novel therapeutic agents for AML treatment by promoting differentiation rather than apoptosis .

Antimicrobial Activity

Research has shown that derivatives of the tetrahydrobenzo[f][1,4]oxazepin structure possess antimicrobial properties. These compounds were effective against various bacterial strains and fungi in vitro, indicating a broad spectrum of antimicrobial activity .

Neuroprotective Effects

There is emerging evidence that compounds with a similar scaffold may exhibit neuroprotective properties. They have been studied for their potential to protect neurons from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Identified differentiation-inducing properties in AML cells.
Demonstrated antimicrobial efficacy against multiple pathogens.
Suggested neuroprotective effects through antioxidant mechanisms.

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